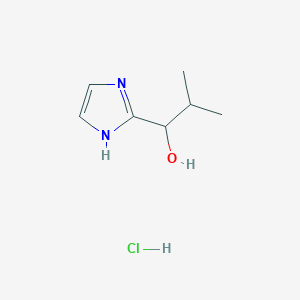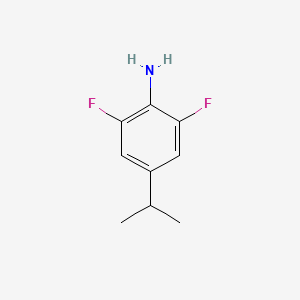
1,4-Diazepane-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diazepane-5-carboxylic acid is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4, and a carboxylic acid group at position 5. This compound is of significant interest in medicinal chemistry and chemical biology due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Diazepane-5-carboxylic acid can be synthesized through various methods. One common approach involves the reductive amination of benzaldehyde resin with β-alanine benzyl ester, followed by acylation with Fmoc-Phe-OH . Another method includes the reaction of tert-butyl 1,4-diazepane-1-carboxylate with butyryl chloride in the presence of triethylamine and dichloromethane at 0°C .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using solid-phase synthesis techniques. These methods allow for the efficient production of the compound with high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diazepane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Substitution: Nucleophilic acyl substitution reactions can convert the carboxylic acid group into acid chlorides, esters, and amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic, alkaline, or neutral medium.
Reduction: Lithium aluminium hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2) for converting carboxylic acids into acid chlorides.
Major Products Formed
Oxidation: Corresponding oxidized derivatives.
Reduction: Primary alcohols.
Substitution: Acid chlorides, esters, and amides.
Applications De Recherche Scientifique
1,4-Diazepane-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Exhibits antimicrobial activity against gram-positive and gram-negative bacteria.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the synthesis of pharmaceuticals and other bioactive molecules.
Mécanisme D'action
The mechanism of action of 1,4-diazepane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are mediated through its binding to target proteins, such as L-amino acid deaminase from Proteus Vulgaris and LcpA ligase from Bacillus subtilis . These interactions result in the inhibition of bacterial growth and other biological effects.
Comparaison Avec Des Composés Similaires
1,4-Diazepane-5-carboxylic acid can be compared with other similar compounds, such as:
1,2-Diazepanes: Differ in the position of nitrogen atoms.
1,3-Diazepanes: Differ in the position of nitrogen atoms.
1,4-Diazepines: Unsaturated analogues of 1,4-diazepanes.
Uniqueness
This compound is unique due to its specific structural features, including the position of nitrogen atoms and the presence of a carboxylic acid group. These features contribute to its distinct chemical and biological properties.
List of Similar Compounds
- 1,2-Diazepanes
- 1,3-Diazepanes
- 1,4-Diazepines
Propriétés
Formule moléculaire |
C6H12N2O2 |
|---|---|
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
1,4-diazepane-5-carboxylic acid |
InChI |
InChI=1S/C6H12N2O2/c9-6(10)5-1-2-7-3-4-8-5/h5,7-8H,1-4H2,(H,9,10) |
Clé InChI |
BSDGTOBRRDGXKS-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCNC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl 5-(trifluoroacetyl)-2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B15306052.png)
![methyl2-[(3R,4S)-3-ethylpiperidin-4-yl]acetatehydrochloride](/img/structure/B15306058.png)




![[3-Chloro-4-(trifluoromethoxy)phenyl]hydrazinehydrochloride](/img/structure/B15306074.png)

![4-(Bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane](/img/structure/B15306091.png)


